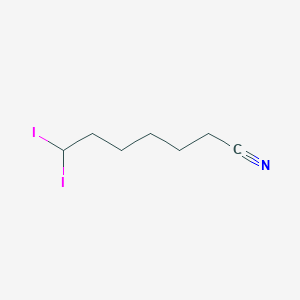
7,7-Diiodoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diiodoheptanenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a heptanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form heptanenitrile or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of heptanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution: Formation of various substituted heptanenitrile derivatives.
Reduction: Formation of heptanenitrile.
Oxidation: Formation of heptanoic acid derivatives.
Scientific Research Applications
7,7-Diiodoheptanenitrile has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Heptanenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
7,7-Dibromoheptanenitrile: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
7,7-Dichloroheptanenitrile:
Uniqueness: The iodine atoms enhance its ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
823180-30-9 |
|---|---|
Molecular Formula |
C7H11I2N |
Molecular Weight |
362.98 g/mol |
IUPAC Name |
7,7-diiodoheptanenitrile |
InChI |
InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2 |
InChI Key |
VLHQUJMSNVEWJU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#N)CCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


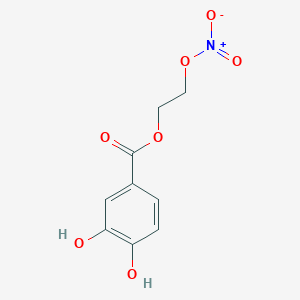
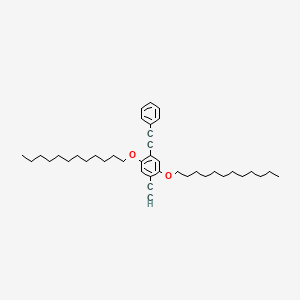
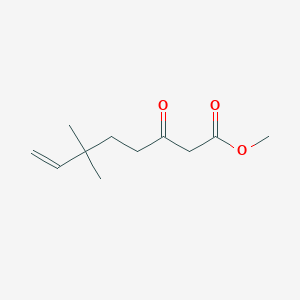
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
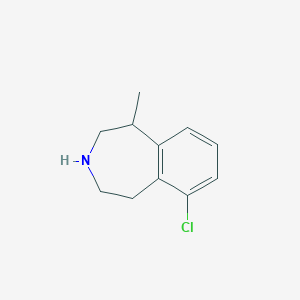
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
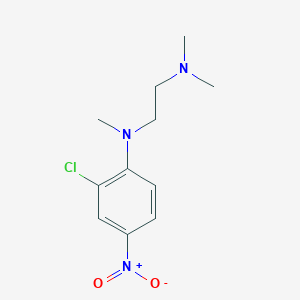
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
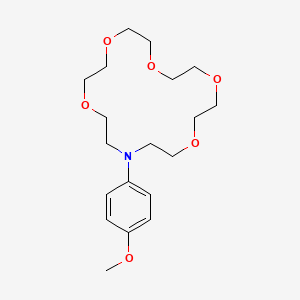
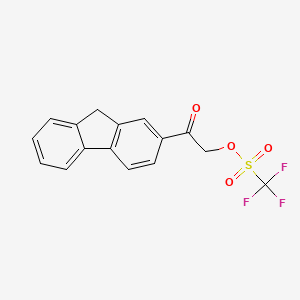
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
